molecular formula C8H10N4 B11744363 1-methyl-1H-Indazole-3,5-diamine

1-methyl-1H-Indazole-3,5-diamine

Cat. No.: B11744363
M. Wt: 162.19 g/mol
InChI Key: OUYGQOUZOZDLIC-UHFFFAOYSA-N
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Description

1-Methyl-1H-Indazole-3,5-diamine is a heterocyclic organic compound with a molecular formula of C8H10N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the indazole ring, followed by reduction and amination to introduce the diamine functionality. The reaction conditions often require the use of catalysts such as palladium or nickel and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Methyl-1H-indazole-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the methyl and diamine substitutions.

    2-Methyl-1H-indazole: A similar compound with a methyl group at a different position.

    1H-Indazole-3-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness: 1-Methyl-1H-indazole-3,5-diamine is unique due to the presence of both a methyl group and diamine functionality, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methylindazole-3,5-diamine

InChI

InChI=1S/C8H10N4/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

OUYGQOUZOZDLIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)N

Origin of Product

United States

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